2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
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Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.68 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Mode of Action
Similar compounds have been found to exert an auxin response mainly via tir1 type receptors .
Biochemical Pathways
Compounds that act via tir1 type receptors are known to influence a variety of plant growth and development processes .
Result of Action
Compounds acting via tir1 type receptors typically influence plant growth and development .
Biochemical Analysis
Biochemical Properties
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can also bind to proteins, altering their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are essential for understanding the compound’s potential therapeutic and toxicological properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in biochemical pathways. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s effects at the cellular and organismal levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its biological activity. Understanding these temporal effects is crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can also affect metabolic flux and metabolite levels, leading to changes in biochemical pathways. Understanding these metabolic interactions is essential for elucidating the compound’s biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions are important for understanding the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid typically involves the reaction of 4-chloro-3,5-dimethylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkane, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiourea (NH2CSNH2) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and as an intermediate in the manufacture of specialty chemicals
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3,5-dimethylphenoxy)acetic acid: Similar in structure but with an acetic acid moiety instead of a propanoic acid group.
2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid: Contains a butanoic acid group, differing in the length of the carbon chain
Uniqueness
2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid is unique due to its specific structural features, such as the presence of a chloro group and two methyl groups on the phenoxy ring, which influence its reactivity and interaction with molecular targets. These structural attributes make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-7-5-9(6-8(2)10(7)13)16-12(3,4)11(14)15/h5-6H,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKNHGYEWGGFQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364162 |
Source
|
Record name | 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667436-01-3 |
Source
|
Record name | 2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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